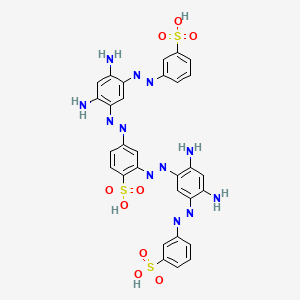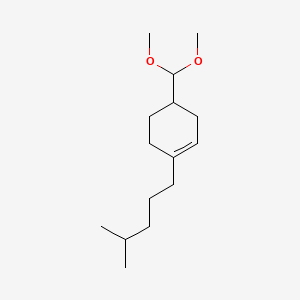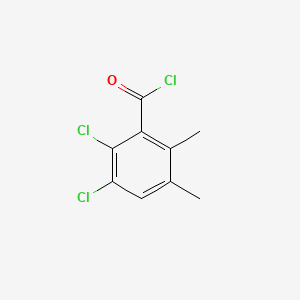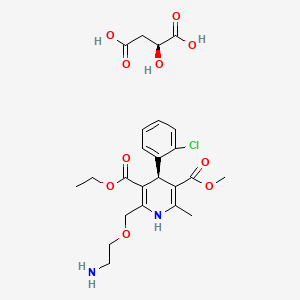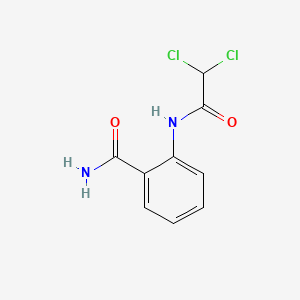
Benzamide, 2-((dichloroacetyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-((dichloroacetyl)amino)- is a chemical compound with the molecular formula C9H8Cl2N2O2 It is a derivative of benzamide, where the amide group is substituted with a dichloroacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 2-((dichloroacetyl)amino)- typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and mild, providing high yields and an eco-friendly process .
Industrial Production Methods
Industrial production methods for benzamide derivatives often involve similar condensation reactions but on a larger scale. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and yield. The process may also involve purification steps such as recrystallization to obtain the desired product in pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 2-((dichloroacetyl)amino)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., OH-) in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield halogenated derivatives .
Applications De Recherche Scientifique
Benzamide, 2-((dichloroacetyl)amino)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of benzamide, 2-((dichloroacetyl)amino)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The parent compound, which lacks the dichloroacetyl group.
N-butyl benzamide: A derivative with a butyl group substitution.
2,3-dimethoxybenzamide: A derivative with methoxy groups at the 2 and 3 positions.
Uniqueness
Benzamide, 2-((dichloroacetyl)amino)- is unique due to the presence of the dichloroacetyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
88203-03-6 |
|---|---|
Formule moléculaire |
C9H8Cl2N2O2 |
Poids moléculaire |
247.07 g/mol |
Nom IUPAC |
2-[(2,2-dichloroacetyl)amino]benzamide |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-7(11)9(15)13-6-4-2-1-3-5(6)8(12)14/h1-4,7H,(H2,12,14)(H,13,15) |
Clé InChI |
CTPFAVZEPCBUKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


